molecular formula C22H21ClN4O3S2 B2861690 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1242929-33-4

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2861690
CAS No.: 1242929-33-4
M. Wt: 489.01
InChI Key: MRWLFCIWXAQVFP-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tricyclic heterocyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a butyl group at position 5. The sulfanyl (-S-) group at position 4 links the tricyclic system to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.

The compound’s tricyclic core distinguishes it from simpler acetamide derivatives, enabling possible interactions with biological targets such as enzymes or receptors. The 3-chloro-4-methoxyphenyl group may contribute to electronic effects (e.g., electron-withdrawing chlorine and electron-donating methoxy) that modulate solubility and binding affinity.

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S2/c1-3-4-10-27-21(29)19-18(14-6-5-9-24-20(14)32-19)26-22(27)31-12-17(28)25-13-7-8-16(30-2)15(23)11-13/h5-9,11H,3-4,10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWLFCIWXAQVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multi-step reactions. One common approach is the condensation of 2-amino-nicotinonitriles with carbonyl compounds, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as a solvent and allows for the recycling of the reaction medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form multiple interactions with target proteins, including hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares functional groups with N-substituted phenylacetamide derivatives reported in Molecules (2013) . Below is a comparative analysis of its structural and physicochemical properties against analogs 5a–5d (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Compound Core Structure Alkyl Chain Substituents on Phenyl Group Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Tricyclic (8-thia-3,5,10-triaza) Butyl 3-chloro-4-methoxy Not reported Not reported ~500 (estimated)
5a Tetrahydrofuran-3-yl sulfamoyl Butyl None 180–182 51.0 326.4
5b Tetrahydrofuran-3-yl sulfamoyl Pentyl None 174–176 45.4 340.4
5c Tetrahydrofuran-3-yl sulfamoyl Hexyl None 142–143 48.3 354.4
5d Tetrahydrofuran-3-yl sulfamoyl Heptyl None 143–144 45.4 368.4

Key Findings :

Structural Differences :

  • The target compound’s tricyclic core replaces the simpler tetrahydrofuran-3-yl sulfamoyl group in 5a–5d , likely enhancing rigidity and π-system interactions.
  • The 3-chloro-4-methoxyphenyl substituent introduces steric and electronic effects absent in 5a–5d , which may improve target selectivity or metabolic stability.

Alkyl Chain Effects :

  • In 5a–5d , longer alkyl chains (butyl to heptyl) correlate with lower melting points (e.g., 5a 180–182°C vs. 5c 142–143°C), suggesting reduced crystallinity. The target compound’s butyl chain may balance lipophilicity without excessively lowering melting points.

Synthetic Yields :

  • Yields for 5a–5d range from 45–51%, typical for acylations of sulfonamide intermediates. The target compound’s synthesis likely requires more specialized conditions due to its complex core.

Spectroscopic Trends :

  • 5a–5d show consistent $ ^1H $-NMR shifts for the tetrahydrofuran-3-yl group (δ 4.34–4.07 ppm) and alkyl chains (δ 0.86–0.91 ppm). The target compound’s tricyclic core would produce distinct aromatic and heterocyclic proton signals.

Biological Implications :

  • The chloro and methoxy groups in the target compound may enhance membrane permeability compared to 5a–5d , as halogenated aromatics often improve bioavailability.

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